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This guide provides a comprehensive technical overview of 2-Methyl-4-
(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in
medicinal chemistry and materials science. This document delves into its chemical properties,
plausible synthetic routes, spectroscopic characterization, and its emerging role in the design
of novel bioactive molecules.

Introduction: The Strategic Importance of
Fluorinated Benzaldehydes in Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern
drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of
properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic
profile. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety
provides a distinct electronic signature and conformational preferences.[1][2]

2-Methyl-4-(trifluoromethoxy)benzaldehyde emerges as a valuable building block,
combining the reactive aldehyde functionality with the advantageous properties of the
trifluoromethoxy group and the steric and electronic influence of the methyl group. This
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strategic combination makes it a compelling starting material for the synthesis of complex
molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

CAS Number: 886763-07-1[3]
Molecular Formula: CoH7F302[3]

Molecular Weight: 204.15 g/mol [3]

Property Value Source
CAS Number 886763-07-1 [3]
Molecular Formula CoH7F302 [3]
Molecular Weight 204.15 g/mol [3]

) N ) Inferred from related
Predicted Boiling Point 222.1+35.0°C

compounds

_ ' Inferred from related

Predicted Density 1.293 + 0.06 g/cm3

compounds

Spectroscopic Characterization

While a comprehensive public database of spectra for 2-Methyl-4-
(trifluoromethoxy)benzaldehyde is not readily available, its key spectroscopic features can
be predicted based on its structure and data from analogous compounds.

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton
between & 9.8 and 10.2 ppm. The aromatic protons will likely appear as a set of multiplets in
the range of & 7.0-8.0 ppm, with their specific shifts and coupling patterns influenced by the
substitution pattern. A singlet corresponding to the methyl protons should be observed
around 0 2.5 ppm.

e 13C NMR: The carbonyl carbon of the aldehyde is expected to resonate in the downfield
region, typically between & 185 and 195 ppm. The carbon of the trifluoromethoxy group will
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likely appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will
show a complex pattern of signals in the  110-160 ppm range.

e 19F NMR: A singlet is anticipated for the three equivalent fluorine atoms of the
trifluoromethoxy group, likely in the range of d -58 to -65 ppm, which is characteristic for this
functional group in an aromatic system.[4]

e Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a
prominent molecular ion peak (M+) at m/z 204. Common fragmentation patterns for
benzaldehydes include the loss of the formyl radical (-CHO) to give a fragment at m/z 175,
and further fragmentation of the aromatic ring.[5][6]

Synthesis and Reaction Chemistry

A specific, published synthetic protocol for 2-Methyl-4-(trifluoromethoxy)benzaldehyde is not
widely documented in readily accessible literature. However, a plausible synthetic strategy can
be devised based on established methodologies for the synthesis of substituted benzaldehydes
and the introduction of the trifluoromethoxy group.

A potential synthetic route could commence with a suitable precursor, such as 2-methyl-4-
hydroxybenzaldehyde. The introduction of the trifluoromethoxy group can be challenging due to
the instability of the trifluoromethoxide anion.[7] However, methods involving electrophilic
trifluoromethylating agents in the presence of a suitable oxygen source, or the use of Ruppert's
reagent (TMSCF3) on a phenol derivative, could be explored.

An alternative approach could involve the formylation of a pre-functionalized aromatic ring,
such as 1-methyl-3-(trifluoromethoxy)benzene, using standard formylation reactions like the
Vilsmeier-Haack or Gattermann-Koch reactions.[8]
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Reactivity Profile

The reactivity of 2-Methyl-4-(trifluoromethoxy)benzaldehyde is primarily dictated by the
aldehyde functional group. The trifluoromethoxy group at the para position is a moderate
electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making
it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9] The
ortho-methyl group may exert a mild steric hindrance and a weak electron-donating effect.

This enhanced electrophilicity facilitates a range of important chemical transformations,
including:

o Reductive Amination: For the synthesis of secondary and tertiary amines.
o Wittig Reaction: To form substituted styrenes.

» Aldol Condensation: For the creation of a,3-unsaturated carbonyl compounds.
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» Oxidation: To produce the corresponding carboxylic acid.

e Reduction: To yield the corresponding benzyl alcohol.

Applications in Drug Discovery and Medicinal
Chemistry

The trifluoromethoxy group is increasingly recognized for its ability to enhance the
pharmacological properties of drug candidates.[10][11] Its introduction can lead to:

Improved Metabolic Stability: The strong carbon-fluorine bonds in the -OCFs group are
resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[7][10]

» Enhanced Lipophilicity: The -OCFs group is one of the most lipophilic substituents, which can
improve membrane permeability and oral bioavailability.[7]

e Modulation of pKa: The electron-withdrawing nature of the -OCFs group can influence the
acidity or basicity of nearby functional groups, which can be critical for drug-receptor
interactions.

» Favorable Conformational Effects: The steric bulk of the -OCFs group can influence the
overall conformation of a molecule, potentially locking it into a bioactive conformation.

Given these properties, 2-Methyl-4-(trifluoromethoxy)benzaldehyde is a valuable
intermediate for the synthesis of a wide range of potential therapeutic agents, including but not
limited to:

» Kinase Inhibitors: The benzaldehyde moiety can serve as a scaffold for the development of
inhibitors targeting various protein kinases involved in cancer and inflammatory diseases.

» GPCR Ligands: As a building block for molecules targeting G-protein coupled receptors,
which are implicated in a vast array of physiological processes.

e Enzyme Inhibitors: For the design of inhibitors for enzymes where interactions with a
substituted phenyl ring are crucial for binding.
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Safety, Handling, and Storage

As a fluorinated aromatic aldehyde, 2-Methyl-4-(trifluoromethoxy)benzaldehyde should be
handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12]
While a specific material safety data sheet (MSDS) for this compound is not universally
available, the safety profiles of analogous compounds suggest that it may be harmful if
swallowed, and may cause skin and eye irritation.[13][14]

Recommended Handling Procedures:

o Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[1]

» Avoid inhalation of vapors and contact with skin and eyes.

 In case of accidental contact, flush the affected area with copious amounts of water and seek
medical attention.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1304983?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304983?utm_src=pdf-body
https://pdf.benchchem.com/1458/Safety_and_handling_of_fluorinated_organic_compounds.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10671~~PDF~~MTR~~CGV4~~EN~~2025-10-30%2014:57:34~~4-(Trifluoromethoxy
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA10463&PLANT=d__ALF
https://www.fishersci.com/store/msds?partNumber=AAH31642&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Handle in an inert atmosphere if the compound is sensitive to air or moisture.
Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Keep away from heat, sparks, and open flames.

» Store separately from strong oxidizing and reducing agents.

Conclusion

2-Methyl-4-(trifluoromethoxy)benzaldehyde is a promising and versatile building block for
the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its
unique combination of a reactive aldehyde group and the beneficial properties of the
trifluoromethoxy and methyl substituents make it a valuable tool for researchers and drug
development professionals. While further research is needed to fully elucidate its synthetic
accessibility and specific applications, the foundational principles of medicinal chemistry
strongly suggest its potential in the development of next-generation therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fishersci.com [fishersci.com]

2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

3. scbht.com [scbt.com]
4. researchgate.net [researchgate.net]

5. Volume # 5(138), September - October 2021 — "lonic series in mass spectra of
trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment
groups" [notes.fluorinel.ru]

6. m.youtube.com [m.youtube.com]

7. researchgate.net [researchgate.net]

8. nbinno.com [nbinno.com]

9. pdf.benchchem.com [pdf.benchchem.com]

10. mdpi.com [mdpi.com]

11. nbinno.com [nbinno.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. assets.thermofisher.com [assets.thermofisher.com]
14. assets.thermofisher.cn [assets.thermofisher.cn]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-4-
(trifluoromethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304983#2-methyl-4-trifluoromethoxy-benzaldehyde-
cas-number]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1304983?utm_src=pdf-custom-synthesis
https://www.fishersci.com/store/msds?partNumber=AAH31642&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://www.scbt.com/p/2-methyl-4-trifluoromethoxy-benzaldehyde-886763-07-1
https://www.researchgate.net/publication/263022442_F_NMR_chemical_shifts_in_substituted_benzotrifluorides_and_benzal_fluorides
http://notes.fluorine1.ru/public/2021/5_2021/article_3.html
http://notes.fluorine1.ru/public/2021/5_2021/article_3.html
http://notes.fluorine1.ru/public/2021/5_2021/article_3.html
https://m.youtube.com/watch?v=AB4hFZnod1c
https://www.researchgate.net/publication/394021103_The_Role_of_Trifluoromethyl_and_Trifluoromethoxy_Groups_in_Medicinal_Chemistry_Implications_for_Drug_Design
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-and-utility-of-4-trifluoromethylbenzaldehyde-in-organic-chemistry-op
https://pdf.benchchem.com/1294/A_Comparative_Analysis_of_the_Reactivity_of_3_Trifluoromethyl_benzaldehyde_and_4_Trifluoromethyl_benzaldehyde.pdf
https://www.mdpi.com/1420-3049/30/14/3009
https://www.nbinno.com/article/pharmaceutical-intermediates/role-trifluoromethoxy-groups-modern-chemical-synthesis-uc
https://pdf.benchchem.com/1458/Safety_and_handling_of_fluorinated_organic_compounds.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10671~~PDF~~MTR~~CGV4~~EN~~2025-10-30%2014:57:34~~4-(Trifluoromethoxy
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA10463&PLANT=d__ALF
https://www.benchchem.com/product/b1304983#2-methyl-4-trifluoromethoxy-benzaldehyde-cas-number
https://www.benchchem.com/product/b1304983#2-methyl-4-trifluoromethoxy-benzaldehyde-cas-number
https://www.benchchem.com/product/b1304983#2-methyl-4-trifluoromethoxy-benzaldehyde-cas-number
https://www.benchchem.com/product/b1304983#2-methyl-4-trifluoromethoxy-benzaldehyde-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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